4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with significant relevance in pharmaceutical research. This compound is classified as a derivative of pyrrolidinone and features multiple functional groups that contribute to its chemical properties and potential biological activities.
The compound is primarily utilized in pharmacological contexts, particularly in the development of antihypertensive drugs. It is categorized under various chemical classifications, including heterocycles and carbonyl compounds. The molecular formula is , with a molecular weight of approximately 451.483 g/mol .
The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. Common methods include:
These reactions typically require careful control of temperature, pH, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one can be represented using various structural formulas:
O=C(C1COc2ccccc2O1)N3CCN(CC3)C(=O)C4COc5ccccc5O4
This notation indicates the presence of multiple aromatic rings, hydroxyl groups, and a carbonyl functional group which are crucial for its biological activity .
The compound can participate in various chemical reactions typical for carbonyl-containing compounds:
These reactions are essential for modifying the compound's properties or synthesizing related derivatives for further study.
The mechanism of action for 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully elucidated but likely involves interactions with specific biological targets such as receptors or enzymes involved in cardiovascular regulation.
Studies suggest that compounds with similar structures may exert their effects by modulating neurotransmitter levels or inhibiting specific pathways involved in hypertension .
The physical properties of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one include:
Chemical properties include reactivity towards nucleophiles due to its carbonyl functionality and potential for hydrogen bonding due to hydroxyl groups.
This compound holds promise in various scientific applications:
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.:
CAS No.: 94720-08-8